molecular formula C7H4FNO4 B1319113 3-Fluoro-2-nitrobenzoic acid CAS No. 1000339-51-4

3-Fluoro-2-nitrobenzoic acid

Cat. No. B1319113
M. Wt: 185.11 g/mol
InChI Key: DTGONJAUUOWYGB-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitrobenzoic acid is a chemical compound with the molecular formula C7H4FNO4 . It falls under the category of organic acids and is commonly used as an intermediate in organic synthesis and pharmaceutical research processes .


Synthesis Analysis

The synthesis of this compound involves introducing a fluorine atom at the 3-position and a nitro group at the 2-position of the benzoic acid ring. Various synthetic routes exist, including electrophilic aromatic substitution reactions. .


Molecular Structure Analysis

The molecular structure of 3-fluoro-2-nitrobenzoic acid consists of a benzene ring with a carboxylic acid group (COOH) at the 3-position, a fluorine atom (F) at the 3-position, and a nitro group (NO2) at the 2-position. The arrangement of atoms and their connectivity plays a crucial role in its chemical properties and reactivity .


Chemical Reactions Analysis

    Electrophilic Aromatic Substitution (EAS) : The fluorine and nitro groups make the benzene ring susceptible to EAS reactions. For instance, it can undergo halogenation, nitration, or Friedel-Crafts acylation reactions . Reduction : The nitro group can be reduced to an amino group (NH2) using reducing agents like iron and hydrochloric acid. This transformation opens up possibilities for further functionalization .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Phenotypic Screening

3-Fluoro-2-nitrobenzoic acid is used in the synthesis and phenotypic screening of chemical libraries. For instance, Miller and Mitchison (2004) describe its use in the synthesis of a guanine-mimetic library, demonstrating its role in the creation of diverse chemical compounds for biological testing and screening (Miller & Mitchison, 2004).

High-Performance Liquid Chromatography

This compound also plays a role in high-performance liquid chromatography for the sensitive detection of amino acids, as explored by Watanabe and Imai (1981). They utilized a related compound, 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, as a labeling reagent, highlighting the utility of fluorinated nitrobenzoic acids in analytical chemistry (Watanabe & Imai, 1981).

Building Block in Solid-Phase Synthesis

Křupková et al. (2013) investigated 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound similar to 3-Fluoro-2-nitrobenzoic acid, as a multireactive building block in solid-phase synthesis. This demonstrates the versatility of such compounds in synthesizing a range of heterocyclic scaffolds, which are crucial in drug discovery (Křupková, Funk, Soural & Hlaváč, 2013).

Synthesis of β-turn Peptidomimetics

Jiang and Burgess (2002) explored the use of various 2-fluoro-5-nitrobenzoic acids, including derivatives of 3-Fluoro-2-nitrobenzoic acid, in the solid-phase syntheses of β-turn peptidomimetics. Their research demonstrates how these compounds can be integral in the development of complex molecular structures that mimic peptide bonds, potentially useful in therapeutic applications (Jiang & Burgess, 2002).

Solid-Phase Synthesis of Benzimidazoles

In the field of organic chemistry, 4-fluoro-3-nitrobenzoic acid, a close relative to 3-Fluoro-2-nitrobenzoic acid, has been used for the solid-phase synthesis of benzimidazoles. This application, as studied by Kilburn, Lau, and Jones (2000), illustrates the compound's role in creating complex organic structures, which are significant in pharmaceutical development (Kilburn, Lau & Jones, 2000).

Synthesis of Polymorphic Forms

Dash, Singh, and Thakur (2019) utilized a structural landscape approach to identify and characterize new polymorphs of 4-nitrobenzoic acid, a similar compound to 3-Fluoro-2-nitrobenzoic acid. This research underscores the importance of such compounds in understanding and creating different polymorphic forms of chemicals, which is crucial in drug formulation and development (Dash, Singh & Thakur, 2019).

Safety And Hazards

As with any chemical compound, precautions should be taken when handling 3-fluoro-2-nitrobenzoic acid. It may pose risks related to skin and eye irritation, inhalation, and ingestion. Proper protective equipment and safe laboratory practices are essential .

Future Directions

Researchers continue to explore the applications of 3-fluoro-2-nitrobenzoic acid in drug development, materials science, and other fields. Future studies may focus on optimizing its synthesis, investigating novel reactions, and understanding its biological interactions .

properties

IUPAC Name

3-fluoro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGONJAUUOWYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596451
Record name 3-Fluoro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-nitrobenzoic acid

CAS RN

1000339-51-4
Record name 3-Fluoro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-nitrobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Fu, Y Jiang, S Wang, Y Song, S Guo, H Cai - Organic letters, 2019 - ACS Publications
… For the substrates of 2-nitrobenzoic acid with a fluorine substituent in different positions, 3-fluoro-2-nitrobenzoic acid 1 and its isomers 2 and 3 were effective substrates to conveniently …
Number of citations: 18 pubs.acs.org
S Shukla, G Wu, M Chatterjee, W Yang… - Bioconjugate …, 2003 - ACS Publications
Successful treatment of cancer by boron neutron capture therapy (BNCT) requires the selective delivery of 10 B to constituent cells within a tumor. The expression of the folate receptor …
Number of citations: 243 pubs.acs.org

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